molecular formula C18H26N2OS B6474494 4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640895-53-8

4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6474494
CAS No.: 2640895-53-8
M. Wt: 318.5 g/mol
InChI Key: YGBPAQRGKFQVIY-UHFFFAOYSA-N
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Description

4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a heterocyclic compound featuring a piperidine core substituted with a 3-methylbenzyl group at the 1-position and a thiomorpholine moiety linked via a carbonyl group at the 3-position. Thiomorpholine, a sulfur-containing analog of morpholine, contributes to unique electronic and steric properties, while the 3-methylphenyl group may enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-15-4-2-5-16(12-15)13-19-7-3-6-17(14-19)18(21)20-8-10-22-11-9-20/h2,4-5,12,17H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBPAQRGKFQVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Synthetic Method Reported Applications
4-{1-[(3-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine (Target) Piperidine-thiomorpholine 1-(3-methylbenzyl), 3-(thiomorpholine carbonyl) Likely involves base-mediated coupling or N-arylation (inferred from analogs) Hypothesized: CNS modulation, enzyme inhibition
4-{1-[1-(pyridin-2-yl)piperidine-3-carbonyl]piperidin-4-yl}thiomorpholine Piperidine-thiomorpholine Pyridin-2-yl at piperidine, dual piperidine-thiomorpholine linkage Combinatorial synthesis, potential transition-metal catalysis Unspecified, likely pharmacological research
1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine (Meclizine) Piperazine 4-chlorophenylphenylmethyl, 3-methylbenzyl Multi-step alkylation/amination Antiemetic, antihistamine (FDA-approved)
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 4-nitrophenyl Base-mediated N-arylation of thiomorpholine with nitroarenes Precursor for agrochemicals or dyes
Aleplasinin Indole-piperidine 1-(4-tert-butylbenzyl), 5-(3-methylphenyl), oxoacetic acid Multi-step indole functionalization Investigational Alzheimer’s disease therapy
Key Observations:

Core Heterocycles :

  • The target compound’s piperidine-thiomorpholine scaffold contrasts with Meclizine’s piperazine core . Piperazine derivatives often exhibit enhanced water solubility, whereas thiomorpholine’s sulfur atom may improve membrane permeability.
  • 4-(4-Nitrophenyl)thiomorpholine shares the thiomorpholine moiety but lacks the piperidine-carbonyl linkage, limiting conformational flexibility.

Substituent Effects: The 3-methylphenyl group in the target compound and Meclizine suggests a role in hydrophobic interactions with biological targets. 4-Nitrophenyl in ’s compound is strongly electron-withdrawing, likely reducing metabolic stability compared to the target’s methyl-substituted aryl group .

Synthetic Accessibility :

  • The target compound may require multi-step synthesis involving thiomorpholine coupling to functionalized piperidines, similar to methods used for 4-(4-nitrophenyl)thiomorpholine (base-mediated N-arylation) .
  • Meclizine’s synthesis involves sequential benzylation of piperazine, a well-established but labor-intensive process .

Pharmacological and Physicochemical Properties

While direct data for the target compound is sparse, inferences can be drawn from analogs:

  • Lipophilicity : The 3-methylphenyl group likely increases logP compared to 4-(4-nitrophenyl)thiomorpholine , aligning with Meclizine’s logP ~4.5 .
  • Metabolic Stability : Thiomorpholine’s sulfur may reduce oxidative metabolism, as seen in sulfur-containing CNS drugs (e.g., thiothixene).
  • Toxicity : Meclizine’s safety profile (LD50 > 2000 mg/kg in rodents) suggests the target compound may exhibit low acute toxicity, though thiomorpholine derivatives require rigorous hepatotoxicity screening.

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